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Compound of Interest

Compound Name: C646

Cat. No.: B8037948 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
C646 is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and

CREB-binding protein (CBP). These enzymes play a critical role in regulating gene expression

by acetylating histone and non-histone proteins, thereby influencing chromatin structure and

cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of

p300/CBP activity is implicated in various diseases, including cancer, making C646 a valuable

tool for research and a potential therapeutic agent.

Western blotting is an essential technique to elucidate the molecular effects of C646 treatment.

This document provides a detailed protocol for performing Western blot analysis on cells

treated with C646, with a special focus on the extraction and analysis of histones, which are

primary substrates of p300/CBP.

Signaling Pathway of C646
C646 competitively inhibits the acetyl-CoA binding site of p300/CBP. This inhibition prevents

the transfer of acetyl groups to lysine residues on histone and non-histone proteins. The

downstream effects of C646 treatment are widespread and can vary depending on the cellular

context. Key consequences include a decrease in specific histone acetylation marks, such as

H3K27ac, and altered acetylation status of transcription factors like p53 and STAT3, ultimately

leading to changes in gene expression.
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Caption: C646 inhibits p300/CBP, leading to reduced protein acetylation and altered gene

expression.

Experimental Protocols
A. Cell Culture and C646 Treatment

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth

phase and do not exceed 80-90% confluency at the time of harvest.

C646 Preparation: Prepare a stock solution of C646 in DMSO. The final concentration of

DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced

artifacts.

Treatment: Treat cells with the desired concentration of C646 for the appropriate duration. A

vehicle-only (DMSO) control should always be included.

B. Protein Extraction
1. Whole-Cell Lysate Preparation (for non-histone proteins):

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM

Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

supplemented with protease and phosphatase inhibitors.

Sonication: Sonicate the lysates briefly to shear DNA and reduce viscosity.

Centrifugation: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Quantification: Determine the protein concentration of the supernatant using a BCA or

Bradford assay.

2. Histone Extraction (Acid Extraction Method):

Nuclei Isolation: Wash cells with ice-cold PBS and resuspend the cell pellet in a hypotonic

lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) with

protease inhibitors. Incubate on ice to allow cells to swell.

Cell Lysis: Lyse the cells using a Dounce homogenizer or by passing them through a fine-

gauge needle.

Nuclei Pelleting: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.

Acid Extraction: Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate with rotation for

at least 4 hours or overnight at 4°C.

Histone Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant

containing the histones and precipitate the histones by adding trichloroacetic acid (TCA) to a

final concentration of 20%.

Washing: Wash the histone pellet with ice-cold acetone.

Solubilization: Air-dry the pellet and resuspend it in ddH2O.

Quantification: Determine the protein concentration using a BCA assay.

C. Western Blotting
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C

for 5-10 minutes.[1]

Gel Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel. The

percentage of the gel will depend on the molecular weight of the target protein. For histones,

a higher percentage gel (e.g., 15-18%) is recommended for better resolution.[2]

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Analysis: Quantify the band intensities using densitometry software. Normalize the signal of

the protein of interest to a loading control (e.g., GAPDH, β-actin, or total histone H3 for

histone modifications).
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Caption: A typical workflow for Western blot analysis of C646-treated cells.
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Data Presentation
The following tables summarize quantitative data from studies investigating the effects of C646.

Target
Protein

Cell Line
C646
Concentrati
on

Treatment
Time

Change in
Protein
Level (Fold
Change vs.
Control)

Citation

p300

Goat

Adipose-

derived Stem

Cells

Not Specified Not Specified 0.69 [2]

CBP
DLBCL SU-

DHL-10
10 µM 8 hours

No significant

change

Target
Modificatio
n

Cell Line
C646
Concentrati
on

Treatment
Time

Change in
Modificatio
n Level

Citation

Acetyl-

Histone H3

(Lys9)

Goat

Adipose-

derived Stem

Cells

Not Specified Not Specified Increased [2]

Acetyl-p53 H9c2 cells Not Specified Not Specified
Dramatically

reduced

Acetyl-STAT3

(Lys685)
LNCaP cells Not Specified Not Specified

Reduced

upon IL-6

stimulation

Antibody Selection
The choice of primary antibody is critical for a successful Western blot. The following table

provides a list of recommended antibodies for studying the effects of C646.
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Target
Recommended
Antibody Type

Host Species Notes

p300 Monoclonal/Polyclonal Rabbit, Mouse

Ensure antibody is

validated for Western

blot.

CBP Monoclonal/Polyclonal Rabbit, Mouse

Ensure antibody is

validated for Western

blot.

Acetyl-Histone H3

(K9)
Monoclonal/Polyclonal Rabbit

Modification-specific

antibody.

Acetyl-Histone H3

(K27)
Monoclonal/Polyclonal Rabbit

Modification-specific

antibody.

Acetyl-Histone H4

(pan-acetyl)
Monoclonal/Polyclonal Rabbit

Detects multiple

acetylation sites on

H4.

Acetyl-p53 (specific

lysine)
Monoclonal/Polyclonal Rabbit, Mouse

Select antibody for the

specific lysine of

interest.

Acetyl-STAT3 (specific

lysine)
Monoclonal/Polyclonal Rabbit, Mouse

Select antibody for the

specific lysine of

interest.

Total Histone H3 Monoclonal/Polyclonal Rabbit, Mouse

Use as a loading

control for histone

modifications.

GAPDH / β-actin Monoclonal Mouse

Use as a loading

control for whole-cell

lysates.
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Problem Possible Cause Solution

No or weak signal Inefficient protein extraction

Optimize extraction protocol;

use fresh lysis buffer with

inhibitors.

Low antibody concentration
Titrate primary and secondary

antibody concentrations.

Insufficient protein loading
Increase the amount of protein

loaded per lane.

High background Insufficient blocking
Increase blocking time or use a

different blocking agent.

High antibody concentration

Decrease primary and/or

secondary antibody

concentration.

Insufficient washing
Increase the number and

duration of wash steps.

Non-specific bands Antibody cross-reactivity
Use a more specific (e.g.,

monoclonal) antibody.

Protein degradation

Use fresh samples and

protease inhibitors during

extraction.

Uneven loading
Inaccurate protein

quantification

Re-quantify protein samples

carefully.

Pipetting errors
Use calibrated pipettes and be

precise when loading the gel.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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